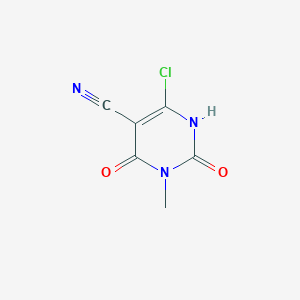

6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative featuring a chloro substituent at position 6, a methyl group at position 3, and two ketone oxygen atoms at positions 2 and 2. The nitrile group at position 5 enhances its electronic properties, making it a versatile intermediate for synthesizing bioactive molecules.

Propriétés

IUPAC Name |

6-chloro-3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2/c1-10-5(11)3(2-8)4(7)9-6(10)12/h1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGSKQJLCNFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multicomponent One-Pot Synthesis via Microwave Irradiation

A highly efficient and convenient method involves a multicomponent reaction of ethyl cyanoacetate, urea, and an appropriate aldehyde under microwave irradiation (MWI) or conventional reflux conditions. This method is solvent-free and catalyzed by p-toluenesulfonic acid (p-TSA).

- Reaction Conditions :

- Aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), urea (4.5 mmol), and p-TSA are mixed and heated.

- Conventional reflux: 7–9 hours at 70°C.

- Microwave irradiation: 6–8 minutes.

- Work-up :

- Cooling, addition of ethanol to dissolve the product.

- Filtration to remove catalyst.

- Evaporation under reduced pressure.

- Recrystallization from ethanol or DMSO for purification.

- Advantages :

- Microwave method drastically reduces reaction time.

- Higher yields (up to 94%) compared to conventional methods (around 78%).

- Simple experimental procedure and excellent product purity.

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 7–9 hours | 6–8 minutes |

| Yield (%) | ~78 | ~94 |

| Solvent | Solvent-free | Solvent-free |

| Catalyst | p-TSA | p-TSA |

This microwave-assisted synthesis is described in detail by Siddoju et al. (2018), demonstrating the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives including chloro-substituted analogs.

Halogenation of 6-Substituted Tetrahydropyrimidines Using Phosphorus Oxychloride

An alternative approach to obtain the 6-chloro derivative involves halogenation of 6-substituted tetrahydropyrimidines using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

- Procedure :

- Starting from 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles.

- Treatment with POCl3 or PCl5 leads to chlorination at the 6-position.

- Reaction Characteristics :

- This method introduces the chlorine atom selectively.

- The reaction proceeds under reflux conditions.

- Subsequent Reactions :

- The 6-chloro compound can undergo further substitution or cyclization reactions.

This method is part of a broader synthetic route to thiopyrimidine derivatives and is documented in the work by Fathalla et al. (2009).

Alkylation and Substitution Reactions on 6-Chloro Derivatives

Following the preparation of the 6-chloro tetrahydropyrimidine, further functionalization can be performed by nucleophilic substitution, typically with alkyl iodides or amines, in the presence of potassium carbonate in dimethylformamide (DMF).

- Typical Reaction :

- 6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacts with alkyl iodides.

- Potassium carbonate acts as a base.

- Reaction carried out at 0–5°C or room temperature for 3 hours.

- Outcome :

- Formation of 1-alkyl or 2-alkylthio derivatives.

- Yields vary from 25% to 54% depending on substituents and conditions.

- Purification :

- Precipitation, filtration, washing, and recrystallization from acetone or other solvents.

This method is detailed in studies focusing on 6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives and their alkylated products.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted one-pot | Ethyl cyanoacetate, urea, aldehyde | Solvent-free, p-TSA, MW (6-8 min) | 6–8 minutes | Up to 94 | Fast, high yield, simple work-up |

| Conventional reflux | Same as above | Solvent-free, p-TSA, reflux (7-9 h) | 7–9 hours | ~78 | Longer reaction time |

| Halogenation with POCl3/PCl5 | 6-substituted tetrahydropyrimidines | Reflux with POCl3/PCl5 | Few hours | Moderate | Introduces Cl at 6-position |

| Alkylation with alkyl iodides | 6-chloro derivative, alkyl iodides | DMF, K2CO3, 0–5°C or RT | ~3 hours | 25–54 | Functionalization of 6-chloro compound |

Research Findings and Analytical Data

- Spectral Confirmation :

- ^13C NMR signals confirm the carbonyl and nitrile carbons.

- IR spectra show characteristic bands for C=O (~1660 cm^-1), CN (~2220 cm^-1), and NH stretching.

- Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.

- Purity and Yield :

- Microwave-assisted methods provide superior purity and yield.

- Conventional methods require longer times and often yield lower purity.

- Catalyst Reusability :

- p-TSA catalyst can be recovered and reused multiple times without significant loss of activity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the chlorine, methyl, or cyano groups are replaced by other functional groups.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may be explored for their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.

Mécanisme D'action

The mechanism by which 6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.

Comparaison Avec Des Composés Similaires

Key Structural Features

Impact of Substituents

- Methyl (CH₃) at Position 3 : Contributes to steric hindrance and lipophilicity, possibly improving membrane permeability .

- Thioxo (S) vs. Dioxo (O) : Thioxo-containing analogs (e.g., ) exhibit altered hydrogen-bonding capabilities and redox properties, which may influence biological target interactions.

Anticancer Potential

- Pyrimidine derivatives with bromophenyl, iodophenyl, or sulfonyl substituents (e.g., compounds in ) showed IC₅₀ values of 30.68–60.72 µM against MCF7 breast cancer cells, outperforming doxorubicin (71.8 µM). The target compound’s chloro and methyl groups may offer a balance of electron withdrawal and lipophilicity for moderate activity, though direct data are needed .

- Thioxo-containing analogs (e.g., ) demonstrated antitumor activity, suggesting that substitution at position 2 (S vs. O) modulates efficacy.

Antimicrobial Activity

- Pyrazole-fused pyrimidines (e.g., ) exhibited promising antimicrobial results, highlighting the role of fused heterocycles. The target compound’s lack of a pyrazole moiety may reduce this activity unless further functionalized.

Physicochemical Properties

- Hydrogen Bonding : Dioxo groups (O) in the target compound may form stronger hydrogen bonds than thioxo (S) analogs, affecting solubility and crystal packing (e.g., N—H···O interactions in ).

- Thermodynamic Stability : Chloro substituents likely increase thermal stability compared to methyl or cyclopropyl groups, as seen in related studies .

Activité Biologique

6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (commonly referred to as a pyrimidinedione derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various pharmacological effects, including anti-cancer and anti-parasitic properties.

Chemical Structure and Properties

The molecular formula of 6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is with a molecular weight of approximately 201.7 g/mol. The structure includes a chloro group and a carbonitrile moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular metabolism. Similar compounds have been shown to target branched-chain amino acid transaminases (BCATs), which play a significant role in the catabolism of branched-chain amino acids (BCAAs) and are implicated in various cancer types .

Biological Activity Overview

Research indicates that derivatives of pyrimidinediones exhibit multiple biological activities:

- Anticancer Activity : Compounds similar to 6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have demonstrated the ability to inhibit cell proliferation in cancer cell lines. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival .

- Antiparasitic Activity : Some studies highlight the potential of pyrimidinedione derivatives against parasitic infections. For example, structural modifications on similar compounds have led to significant inhibition of Leishmania species growth with IC50 values ranging from 22.4 µM to 61.7 µM .

Table 1: Summary of Biological Activities

Detailed Case Study: Anticancer Properties

A study focused on the anticancer properties of pyrimidinedione derivatives found that modifications at specific positions significantly enhanced their potency against cancer cells. The introduction of electron-withdrawing groups was noted to increase the inhibitory effect on cell proliferation. The compound's mechanism involved the induction of apoptosis through mitochondrial pathways and the activation of caspases .

Detailed Case Study: Antiparasitic Effects

Another investigation assessed the antiparasitic activity of similar compounds against Toxoplasma gondii. The study revealed that certain derivatives exhibited IC50 values significantly lower than traditional treatments, indicating their potential as effective alternatives in antiparasitic therapy .

Q & A

Q. What computational tools predict hydrogen-bonding patterns in its crystal structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.